4-Chloro-5-(chloromethyl)thiazole
Description
Significance of the Thiazole (B1198619) Heterocycle in Organic Synthesis and Chemical Sciences
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone in organic and medicinal chemistry. Current time information in Bangalore, IN. Its unique electronic properties and the ability of its constituent atoms to engage in various chemical interactions make it a privileged scaffold in the design of new molecules. The aromatic nature of the thiazole ring, arising from the delocalization of six π-electrons, provides it with considerable stability.
Thiazoles are integral components of numerous natural products, most notably thiamine (B1217682) (Vitamin B1), and are found in a wide array of synthetic compounds with diverse biological activities. Current time information in Bangalore, IN.uni.lu The thiazole nucleus is a key structural element in various pharmaceuticals, including antimicrobial agents like sulfazole, antiretroviral drugs such as ritonavir, and antifungal compounds like abafungin. Current time information in Bangalore, IN. Beyond medicine, thiazole derivatives are utilized as vulcanizing accelerators and photographic sensitizers. Current time information in Bangalore, IN.uni.lu The versatility of the thiazole ring allows for substitution at various positions, enabling chemists to fine-tune the steric and electronic properties of the resulting molecules to achieve desired functions.
Overview of Chloromethyl-Substituted Thiazoles as Key Intermediates
Chloromethyl-substituted thiazoles are highly valuable building blocks in organic synthesis. The presence of a chloromethyl group (-CH₂Cl) introduces a reactive electrophilic site onto the thiazole ring. This functional group is susceptible to nucleophilic substitution reactions, allowing for the facile introduction of a wide range of other functional groups. This reactivity makes chloromethylthiazoles key intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.
For instance, 2-chloro-5-(chloromethyl)thiazole is a known intermediate in the production of neonicotinoid insecticides such as thiamethoxam (B1682794) and clothianidin, as well as the anti-AIDS drug Ritonavir. The specific positioning of the chloro and chloromethyl groups on the thiazole ring dictates the reactivity and the types of structures that can be synthesized. The reactivity of the chloromethyl group allows for reactions with amines, thiols, alcohols, and other nucleophiles, thereby providing a gateway to a diverse array of substituted thiazole derivatives.
Scope and Focus of Research on 4-Chloro-5-(chloromethyl)thiazole and Related Analogues
Research specifically focused on this compound highlights its role as a versatile, yet sometimes challenging, synthetic intermediate. The unique substitution pattern of this isomer influences its reactivity and potential applications. Academic investigations into this compound and its analogues primarily revolve around its utility in constructing more complex heterocyclic systems and as a precursor for biologically active molecules.
One area of research has explored the reactivity of the chloromethyl group at the 5-position when a chloro group is present at the 4-position. For example, studies have shown that 4-chloromethylthiazole can exhibit different reactivity compared to its isomers. In one documented instance, 4-chloromethylthiazole did not undergo a specific cyclization reaction under conditions where other chloromethyl heterocycles reacted successfully, indicating that the electronic and steric environment of the methylene (B1212753) group is crucial.
The hydrochloride salt of 4-(chloromethyl)thiazole is noted as a valuable intermediate in the development of pharmaceuticals, particularly in the synthesis of potential anti-infective and anticancer agents. The reactivity of the chloromethyl group allows for its conversion into other functional groups, which is a key step in building larger, more complex drug candidates.
Furthermore, research has extended to derivatives such as 4-chloro-5-(chloromethyl)-2-methoxy-1,3-thiazole, demonstrating the academic interest in how additional substituents on the thiazole ring modify the properties and reactivity of the core structure. uni.lu The focus of such research is often on creating libraries of novel compounds for biological screening, with the this compound scaffold providing a robust starting point for chemical diversification.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H3Cl2NS |
|---|---|
Molecular Weight |
168.04 g/mol |
IUPAC Name |
4-chloro-5-(chloromethyl)-1,3-thiazole |
InChI |
InChI=1S/C4H3Cl2NS/c5-1-3-4(6)7-2-8-3/h2H,1H2 |
InChI Key |
CRIYWDVIENNBEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(S1)CCl)Cl |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of 4 Chloro 5 Chloromethyl Thiazole Analogues
Nucleophilic Substitution Reactions of the Chloromethyl Group
The chlorine atom of the chloromethyl group is benzylic-like in its reactivity, making it a good leaving group in nucleophilic substitution reactions. This reactivity is a cornerstone of the synthetic utility of these thiazole (B1198619) derivatives.
Nucleophilic substitution reactions at the chloromethyl carbon can proceed through either an SN1 or SN2 mechanism, or a borderline pathway, depending on the reaction conditions and the nucleophile.
SN2 Mechanism : This pathway involves a single, concerted step where the nucleophile attacks the carbon atom at the same time the chloride leaving group departs. youtube.com This mechanism is favored by strong, unhindered nucleophiles and polar aprotic solvents. Given that the carbon is primary, steric hindrance is low, making the SN2 pathway highly probable for many reactions.
SN1 Mechanism : This two-step mechanism involves the initial, rate-determining departure of the leaving group to form a carbocation intermediate, which is then rapidly attacked by the nucleophile. The thiazole ring can stabilize the adjacent carbocation through resonance, potentially favoring an SN1 pathway, especially with weaker nucleophiles or in polar protic solvents that can solvate both the leaving group and the carbocation intermediate.
The distinction is crucial as the SN2 mechanism leads to an inversion of stereochemistry if the carbon were chiral, whereas the SN1 mechanism would result in a racemic mixture. For the achiral chloromethyl group, the primary practical difference lies in the reaction kinetics and the potential for rearrangement, although rearrangement is unlikely in this specific structure.
The chloromethyl group readily reacts with a variety of nitrogen-based nucleophiles to form new carbon-nitrogen bonds. These reactions are fundamental for building more complex molecules. For instance, reactions with various secondary amines on chloroacetamide derivatives of 2-aminothiazoles proceed to afford the final products in good yields. While direct examples for 4-chloro-5-(chloromethyl)thiazole are not abundant in readily available literature, analogies from similar heterocyclic systems are informative. For example, 4,5-dichloro-3-trichloromethylisothiazole reacts selectively with heterocyclic amines like piperidine (B6355638) and morpholine, where the amine displaces the chlorine atom at the 5-position.
Hydrazine (B178648) is another potent nucleophile used to introduce a hydrazinyl group. The synthesis of 2-hydrazinylbenzo[d]thiazoles is achieved by reacting 2-aminobenzothiazoles with hydrazine hydrate, demonstrating the utility of hydrazine in displacing groups on heterocyclic rings. Hexamethylenetetramine is also utilized in reactions, for example with resorcinol, indicating its capability to react with activated positions.
Table 1: Examples of Reactions with Nitrogen Nucleophiles (Analogous Systems)
| Reactant | Nucleophile | Product | Reference |
|---|---|---|---|
| 4,5-Dichloro-3-trichloromethylisothiazole | Piperidine | 4-Chloro-5-(piperidin-1-yl)-3-trichloromethylisothiazole | |
| 4,5-Dichloro-3-trichloromethylisothiazole | Morpholine | 4-Chloro-5-morpholino-3-trichloromethylisothiazole | |
| Benzo[d]thiazol-2-amine | Hydrazine Hydrate | 2-Hydrazinylbenzo[d]thiazole |
Sulfur nucleophiles are known for their high reactivity in SN2 reactions. libretexts.org Thiolate anions (RS⁻), easily formed from thiols, are excellent nucleophiles and readily displace the chloride from the chloromethyl group to form thioethers. libretexts.org The high nucleophilicity of sulfur compared to oxygen of a similar structure, combined with its lower basicity, makes it highly efficient for SN2 reactions, even with secondary substrates, minimizing competing elimination reactions. Sulfinate anions (RSO₂⁻) can also act as nucleophiles, alkylating on the sulfur atom to form sulfones.
Table 2: General Reactivity of Chloromethyl Groups with Sulfur Nucleophiles
| Nucleophile Type | General Product | Reaction Type |
|---|---|---|
| Thiol (R-SH) / Thiolate (R-S⁻) | Thioether (R-S-CH₂-Thiazole) | SN2 |
The displacement of the chloromethyl group's chlorine by an oxygen nucleophile is a key transformation. A notable example is the reaction of 2-chloro-5-chloromethylthiazole (B146395) with a formate (B1220265) anion. semanticscholar.org This reaction is a critical step in the synthesis of 5-hydroxymethylthiazole. semanticscholar.org The formate anion, typically from sodium formate, acts as the nucleophile to displace the chloride, forming a formate ester intermediate. semanticscholar.org This ester is then hydrolyzed in a subsequent step to yield the corresponding alcohol, 2-chloro-5-hydroxymethylthiazole. semanticscholar.org
Reaction Scheme: Synthesis of 2-Chloro-5-hydroxymethylthiazole
2-Chloro-5-chloromethylthiazole + HCOONa → 2-Chloro-5-(formyloxymethyl)thiazole → 2-Chloro-5-hydroxymethylthiazole semanticscholar.org
This sequence demonstrates a classic use of an oxygen nucleophile to achieve a hydroxymethyl substitution.
Reactions Involving the Thiazole Ring Chlorination
The chlorine atom directly attached to the thiazole ring is an aromatic halide. Its reactivity is governed by the principles of nucleophilic aromatic substitution (SNAr).
The thiazole ring is considered an electron-deficient aromatic system, which makes it susceptible to nucleophilic aromatic substitution. pharmaguideline.com The reactivity is enhanced by the presence of the ring nitrogen, which helps to stabilize the negative charge in the intermediate (a Meisenheimer-like complex). masterorganicchemistry.com
Displacement of the chlorine atom at the 2- or 4-position of the thiazole ring generally requires strong nucleophiles or activating groups on the ring. pharmaguideline.com The position of the chlorine is critical; the C2-position of the thiazole ring is the most electron-deficient and therefore the most susceptible to nucleophilic attack. pharmaguideline.com
A documented reaction involving the displacement of the aromatic chlorine is the hydrodehalogenation of 2-chloro-5-hydroxymethylthiazole using hydrogen gas and a palladium on carbon catalyst to produce 5-hydroxymethylthiazole. semanticscholar.org This reaction, while a reduction, demonstrates that the C-Cl bond on the ring can be cleaved. In other heterocyclic systems, such as chloropyridines, the aromatic halogen is readily displaced by nucleophiles like amines, often requiring heat to overcome the energy barrier of disrupting aromaticity. youtube.com
The general mechanism for SNAr involves two steps:
Addition of the nucleophile to the carbon bearing the chlorine, forming a negatively charged, non-aromatic intermediate (Meisenheimer complex).
Elimination of the chloride ion, which restores the aromaticity of the ring.
Recent studies suggest that for some heteroaromatic systems, these reactions may proceed through a concerted mechanism rather than a stepwise one.
Derivatization Strategies and Functional Group Transformations
Conversion of Chloromethyl Group to Other Functional Moieties
The chloromethyl group (-CH₂Cl) at the C-5 position is particularly susceptible to nucleophilic substitution reactions, providing a straightforward pathway to a wide array of derivatives. This reactivity is a cornerstone of its utility as a synthetic intermediate.
The reaction of 4-chloro-5-(chloromethyl)thiazole with various primary and secondary amines leads to the formation of the corresponding aminomethyl derivatives. This nucleophilic substitution reaction typically proceeds by displacing the chloride ion from the chloromethyl group. For instance, reacting 2-amino-4-(chloromethyl)thiazole hydrochloride with triethylamine (B128534) generates the free base, which can then be further functionalized. asianpubs.org This approach is fundamental in building more complex molecules that often feature in medicinal chemistry. nih.gov
Table 1: Synthesis of Aminomethyl Derivatives
| Reactant | Reagent | Product | Conditions | Yield | Ref |
|---|---|---|---|---|---|
| 2-Amino-4-(chloromethyl)thiazole hydrochloride | Triethylamine, Mesyl Chloride | 2-Methylsulphonyl amino-4-chloromethyl thiazole (B1198619) | DCM, 0-5 °C, 2h | 62% | asianpubs.org |
The chloromethyl group can be converted to a hydroxymethyl group (-CH₂OH) through hydrolysis or by reaction with a formate (B1220265) salt followed by hydrolysis. One documented method involves reacting 2-chloro-5-chloromethylthiazole (B146395) with sodium formate, which displaces the aliphatic chlorine to form a formate ester. Subsequent hydrolysis of this ester yields 2-chloro-5-hydroxymethyl-thiazole. This two-step process is an effective way to introduce a hydroxyl group, which can then be used for further transformations, such as oxidation to an aldehyde.
Table 2: Synthesis of 2-Chloro-5-hydroxymethyl-thiazole
| Reactant | Reagents | Intermediate | Final Product | Ref |
|---|
The reactive chloromethyl group readily undergoes nucleophilic substitution with thiols to form thioether derivatives. For example, 2-methylsulphonyl amino-4-chloromethyl thiazole can be refluxed with various thiophenols in the presence of a base like sodium ethoxide in methanol (B129727) to produce 2-methylsulphonyl amino-4-arylthiomethyl thiazoles. asianpubs.org These reactions are generally efficient, with one study reporting an 85% yield for the synthesis of a p-methylphenyl thioether derivative. asianpubs.org
The resulting thioethers can be subsequently oxidized to sulfones. Common oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide can be used for this transformation. acsgcipr.org The oxidation of sulfides to sulfones is a well-established method and can often be achieved in high yields under controlled conditions to avoid over-oxidation.
Table 3: Synthesis of Thioether and Sulfone Derivatives
| Reactant | Reagent | Conditions | Product | Yield | Ref |
|---|---|---|---|---|---|
| 2-Methylsulphonyl amino-4-chloromethyl thiazole | p-methylthiophenol, Sodium ethoxide | Methanol, Reflux, 2h | 2-Methylsulphonyl amino-4-((4-methylphenyl)thiomethyl)thiazole | 85% | asianpubs.org |
| Thioether | m-CPBA | - | Sulfone | - |
The conversion of chloromethyl groups on heteroaromatic compounds to their corresponding acetonitrile (B52724) analogues is a valuable C-C bond-forming reaction. This is typically achieved through nucleophilic substitution using a cyanide source, such as sodium or potassium cyanide. While specific examples for this compound are not extensively detailed in the provided results, the cyanation of aromatic chlorides is a known transformation. rsc.org For instance, methods exist for the cyanation of (hetero)aromatic chlorides at room temperature using an air-stable nickel(II) XantPhos precatalyst and zinc cyanide (Zn(CN)₂). rsc.org Another approach involves the reaction of a chloroacetonitrile (B46850) with a mercapto-substituted heterocycle in the presence of a base to form a cyanomethyl thioether. These general methods suggest a viable pathway for the synthesis of (4-chloro-thiazol-5-yl)acetonitrile.
Functionalization of the Thiazole Ring System
Beyond the chloromethyl group, the thiazole ring itself offers sites for further chemical modification, enhancing its utility as a versatile scaffold.
The chloro-substituent at the C-2 position of the thiazole ring can be displaced or modified, although this often requires different reaction conditions compared to the more reactive C-5 chloromethyl group. For instance, in the synthesis of 2-chloro-4-methyl-5-(2-chloroethyl)-thiazole, the C-2 chloro group can be removed via hydrogenation using a palladium on charcoal catalyst. google.com
Furthermore, the C-2 position can be functionalized starting from a 2-aminothiazole (B372263) derivative. The amino group can be converted into a chloro group via a Sandmeyer-type diazotization reaction. google.com This transformation is a key step in some synthetic routes to 2-chloro-5-substituted thiazoles. google.com The ability to introduce different functionalities at the C-2 position is crucial for creating diverse libraries of thiazole-based compounds for various applications.
Synthesis of Complex Thiazole-Containing Scaffolds
The bifunctional nature of this compound makes it a valuable building block for the construction of more complex, fused heterocyclic systems. Through carefully designed reaction sequences, the thiazole ring can be annulated with other ring systems, leading to novel scaffolds with diverse biological activities.
Condensation Reactions with Multi-functional Reagents
Condensation reactions of derivatized this compound with multi-functional reagents provide a powerful strategy for the synthesis of fused thiazole systems. These reactions often proceed via a one-pot cascade sequence involving multiple bond-forming events.
For example, the synthesis of thieno[3,2-d]thiazole derivatives can be achieved through a Gewald-type reaction. This involves the condensation of a thiazolidin-4-one derivative (which can be conceptually derived from this compound) with active methylene (B1212753) compounds such as malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of elemental sulfur and a base like triethylamine. This reaction leads to the formation of a poly-substituted 2-aminothiophene ring fused to the thiazole core.
Another important class of complex scaffolds derived from thiazoles are the thiazolo[5,4-b]pyridines. The synthesis of these structures can be initiated from a suitably substituted aminothiazole. For instance, a 2-aminothiazole derivative can be coupled with a substituted pyridine (B92270) precursor, followed by intramolecular cyclization to afford the fused bicyclic system. While not starting directly from the title compound, these synthetic strategies highlight the utility of functionalized thiazoles in constructing complex heterocyclic frameworks.
Table 2: Synthesis of Complex Scaffolds via Condensation Reactions
| Target Scaffold | Multi-functional Reagent | Key Reaction Type |
| Thieno[3,2-d]thiazole | Active Methylene Compounds (e.g., Malononitrile) | Gewald Reaction |
| Thiazolo[5,4-b]pyridine | Substituted Pyridine Precursors | Condensation/Cyclization |
| Pyrano[2,3-d]thiazole | Arylidenemalononitrile | Michael Addition/Cyclization |
Cycloaddition-Retrocycloaddition Strategies for Analogues
Cycloaddition reactions offer a sophisticated approach to the synthesis of complex polycyclic systems containing a thiazole moiety. While direct examples involving this compound are not extensively documented, the general reactivity of the thiazole ring in cycloadditions provides a conceptual framework for the design of synthetic routes to novel analogues.
Thiazoles can participate in [4+2] Diels-Alder reactions, typically with electron-deficient dienophiles at high temperatures. The aromaticity of the thiazole ring makes it a less reactive diene compared to non-aromatic counterparts. In many cases, the initial cycloadduct undergoes a subsequent elimination of a small molecule, such as sulfur, to yield a pyridine ring.
A more versatile approach involves the formation of thiazolium ylides, which can then act as 1,3-dipoles in [3+2] cycloaddition reactions. For example, thiazolium azomethine ylides react efficiently with alkynes to produce pyrrolo[2,1-b]thiazoles.
The concept of a retrocycloaddition, particularly a retro-Diels-Alder reaction, can be a powerful tool for the synthesis of functionalized dienes and dienophiles that might be otherwise difficult to access. In a hypothetical scenario, a thiazole derivative could undergo a Diels-Alder reaction with a suitable dienophile to form a bicyclic adduct. This adduct could then be chemically modified, and a subsequent retro-Diels-Alder reaction, often induced by heat or light, would regenerate a new, functionalized thiazole or a different heterocyclic system. This strategy allows for the introduction of functionality under the steric and electronic influence of the bicyclic framework before reverting to a planar aromatic system. While a powerful synthetic concept, the specific application of a cycloaddition-retrocycloaddition sequence starting from this compound to generate a diverse range of analogues remains a theoretical possibility awaiting experimental exploration.
4 Chloro 5 Chloromethyl Thiazole As a Synthetic Building Block
Versatility in the Construction of Heterocyclic Systems
The inherent reactivity of 4-chloro-5-(chloromethyl)thiazole makes it an excellent precursor for the construction of various heterocyclic systems. The chloromethyl group at the 5-position is susceptible to nucleophilic substitution, while the chlorine atom at the 4-position can participate in cross-coupling reactions. This dual reactivity allows for the annulation of new rings onto the thiazole (B1198619) core, leading to the formation of fused heterocyclic systems like thiazolo[4,5-b]pyridines. These fused systems are of significant interest in medicinal chemistry due to their structural similarity to purines, suggesting potential biological activity.
The synthesis of these complex structures can be achieved through various strategies, including one-pot Michael addition and cyclo-elimination cascade reactions. The ability to introduce a wide range of substituents onto the thiazole ring through these reactions highlights the compound's versatility in generating diverse molecular scaffolds.
Precursor for Advanced Organic Intermediates
This compound is a key intermediate in the synthesis of more complex and functionally rich organic molecules. Its electrophilic nature, particularly at the chloromethyl group, facilitates reactions with a variety of nucleophiles to form substituted thiazole derivatives. For instance, it can be used to synthesize 2-amino-4-(chloromethyl)thiazole hydrochloride, which can then be further modified.
The compound also serves as a starting point for creating other valuable intermediates. For example, it is used in the preparation of 2-methylsulphonyl amino-4-chloromethyl thiazole, a precursor for a series of compounds with potential anti-inflammatory activity. The ability to introduce different functional groups at both the 4 and 5-positions of the thiazole ring makes it a strategic precursor for a broad spectrum of advanced organic intermediates.
Role in the Synthesis of Specific Target Molecules
The utility of this compound as a synthetic building block is exemplified by its role in the industrial production of several key commercial products.
Pyridine (B92270) Derivatives: The thiazole ring of this compound can be a foundational component in the construction of various pyridine-containing molecules. By reacting it with appropriate precursors, complex hybrid molecules incorporating both thiazole and pyridine rings can be synthesized. nih.gov These thiazolyl-pyridine hybrids have shown potential as anticancer agents. nih.gov The synthesis often involves multi-component reactions, demonstrating the efficiency of using this building block. nih.gov
Thiamethoxam (B1682794) and Clothianidin: This compound is an indispensable intermediate in the synthesis of second-generation neonicotinoid insecticides, including thiamethoxam and clothianidin. The development of efficient manufacturing routes for 2-chloro-5-chloromethylthiazole (B146395) was a critical step in the commercialization of clothianidin. sumitomo-chem.co.jp
Ritonavir Precursors: this compound is also a key starting material in the synthesis of precursors for Ritonavir, an important antiretroviral medication used to treat HIV/AIDS.
Table 1: Examples of Target Molecules Synthesized from this compound
| Target Molecule | Class | Application | Reference |
|---|---|---|---|
| Thiazolo[4,5-b]pyridines | Fused Heterocycle | Medicinal Chemistry | |
| Thiamethoxam | Neonicotinoid Insecticide | Agrochemical | |
| Clothianidin | Neonicotinoid Insecticide | Agrochemical | sumitomo-chem.co.jp |
| Ritonavir Precursors | Protease Inhibitor | Pharmaceutical | |
| Thiazolyl-Pyridine Hybrids | Heterocyclic Compound | Anticancer Agent Research | nih.gov |
Strategic Utility in Cascade and Multi-Component Reactions
The bifunctional nature of this compound lends itself to strategic use in cascade and multi-component reactions. These types of reactions are highly valued in modern organic synthesis for their efficiency, as they allow for the formation of multiple chemical bonds in a single operation, often with high atom economy and reduced waste.
An example of its utility is in the one-pot synthesis of thiazolo[4,5-b]pyridines, which can involve a Michael addition followed by an intramolecular cyclization and elimination cascade. Similarly, the synthesis of certain thiazolyl-pyridine hybrids is achieved through one-pot, three-component reactions involving an intermediate derived from this compound. nih.gov These examples underscore the strategic advantage of using this versatile building block to streamline synthetic pathways and rapidly generate molecular complexity.
Theoretical and Computational Investigations of Chloromethylthiazole Structures
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental in understanding the electronic behavior of 4-Chloro-5-(chloromethyl)thiazole. These calculations provide a basis for predicting its reactivity and interaction with other molecules.
Frontier Molecular Orbital (FMO) theory is a key tool for predicting the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this analysis. For aromatic compounds, the interaction between the Single Occupied Molecular Orbital (SOMO) of a radical and the HOMO of the aromatic molecule is often considered in addition reactions. The energy levels of these orbitals can indicate the molecule's susceptibility to nucleophilic or electrophilic attack. Higher electrophilicity values suggest a greater propensity to accept electrons, indicating a good electrophile, while lower values are characteristic of good nucleophiles.
Electrostatic Potential Surface (EPS) mapping provides a visual representation of the charge distribution on the surface of a molecule. This mapping is crucial for understanding intermolecular interactions and predicting sites of reactivity. The color gradient on an EPS map typically ranges from red (electron-rich, negative potential) to blue (electron-poor, positive potential). These maps can reveal regions prone to electrophilic or nucleophilic attack, offering insights into how the molecule will interact with other reagents.
Spectroscopic Data Analysis and Interpretation
Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound.
A study on 2-Chloro-5-chloromethylthiazole (B146395) reported the following spectroscopic data:
¹H NMR (CDCl₃): δ 7.3 (s, 1H), 4.6 (s, 2H)
¹³C NMR (CDCl₃): δ 152.6 (C-2), 140.2 (C-4), 137.5 (C-5), 37.1 (-CH₂-)
For the related compound, 2-chloro-4-(chloromethyl)-1,3-thiazole-5-sulfonamide, the following data was reported:
¹H NMR (400 MHz, DMSO-d₆): δ 4.75 (s, 2H, CH₂Cl), 7.92 (s, 1H, NH₂)
LC-MS: m/z 247.1 [M+H]⁺
Infrared (IR) spectroscopy of related thiazole (B1198619) derivatives shows characteristic bands for functional groups such as N-H, C=N, C=C, and C-S, with shifts upon complexation. researchgate.net The IR spectrum of gaseous 3-chloro-4-fluoro-1,2,5-thiadiazole (B6235157) shows that vibrations are strongly mixed, with the highest energy fundamental observed at 1527 cm⁻¹. researchgate.net
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. nist.govchemicalbook.com
X-ray Crystallography Studies for Solid-State Structure Elucidation
X-ray crystallography has been employed to determine the solid-state structure of the related compound, 2-Chloro-5-chloromethyl-1,3-thiazole. researchgate.net In the crystal structure of this compound, the thiazole ring is planar. researchgate.net The chloromethyl carbon and the chlorine atom at the 2-position lie close to the mean plane of the thiazole ring. researchgate.net No classical hydrogen bonds are observed in its crystal structure. researchgate.net
Crystallographic Data for 2-Chloro-5-chloromethyl-1,3-thiazole:
| Parameter | Value |
| Molecular Formula | C₄H₃Cl₂NS |
| Molecular Weight | 168.03 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 4.2430 (8) |
| b (Å) | 17.151 (3) |
| c (Å) | 9.1640 (18) |
| β (°) | 96.82 (3) |
| Volume (ų) | 662.2 (2) |
| Z | 4 |
| Temperature (K) | 293 |
Data sourced from references researchgate.net
Computational Predictions of Physicochemical Descriptors
Computational methods are used to predict various physicochemical descriptors that are relevant to the chemical behavior of this compound.
Predicted Physicochemical Properties:
| Descriptor | 4-Chloro-5-(chloromethyl)-2-methoxy-1,3-thiazole | 5-(Chloromethyl)thiazole | 4-Chloro-3-(5-thiazolyl)pyridine | 2-chloro-4-(chloromethyl)-1,3-thiazole-5-sulfonamide |
| Molecular Weight ( g/mol ) | 196.94688 | 133.60 | 196.66 | 245.90912 |
| XLogP3 | 2.6 | 1.4 | 2.2 | 1.2 |
| Topological Polar Surface Area (TPSA) (Ų) | - | 59.7 | 54 | - |
| Rotatable Bond Count | - | - | 1 | - |
| Monoisotopic Mass (Da) | 196.94688 | 132.9752980 | 195.9861970 | 245.90912 |
Reaction Mechanism Modeling and Transition State Analysis
Computational modeling is a powerful tool for investigating reaction mechanisms and analyzing transition states involving chloromethylthiazole derivatives. The chloromethyl group is known to undergo nucleophilic substitution reactions. evitachem.com The thiazole ring itself can be susceptible to oxidation or reduction under certain conditions. The presence of the chlorine atom on the thiazole ring acts as an electron-withdrawing group, influencing the reactivity of the ring towards nucleophilic and electrophilic substitution. quinoline-thiophene.com
Modeling can help elucidate the pathways of these reactions, identify key intermediates, and calculate activation energies, providing a deeper understanding of the compound's chemical transformations. For instance, the chloromethylation of thiazole to form 4-(chloromethyl)thiazole proceeds via electrophilic substitution, where a chloromethyl cation attacks the electron-rich thiazole ring.
Structure Reactivity Relationships and Design Principles in Chloromethylthiazole Chemistry
Influence of the Halogenation Pattern on Reactivity and Selectivity
The position and number of halogen substituents on the thiazole (B1198619) ring are primary determinants of the molecule's chemical behavior, profoundly influencing reaction pathways and the selectivity of chemical transformations.
The location of the chlorine atom on the thiazole ring significantly alters the electronic landscape of the molecule, thereby directing the course of chemical reactions. The thiazole ring itself has an inherent reactivity pattern: the C2 position is the most electron-deficient and thus most susceptible to nucleophilic attack, while the C5 position is the most electron-rich and is the preferred site for electrophilic substitution. numberanalytics.com
Conversely, in the isomer 2-Chloro-5-(chloromethyl)thiazole , the chlorine atom is situated at the most electrophilic carbon (C2). This has several consequences:
The C2-Cl bond is highly susceptible to nucleophilic aromatic substitution, offering a reaction pathway that is less favorable at the C4 position.
The powerful electron-withdrawing effect from the C2 position can further activate the C5-chloromethyl group toward nucleophilic attack compared to the 4-chloro isomer.
Deprotonation with strong bases, which typically occurs at the C2 position in unsubstituted thiazoles, is blocked, redirecting base-mediated reactions to other sites. wikipedia.org
These differences dictate that synthetic strategies for isomers must be distinct. For instance, a reaction designed to substitute the chloromethyl group on the 4-chloro isomer might face competitive substitution at the C2-Cl bond if applied to the 2-chloro isomer. cutm.ac.in Studies on positional isomerism in other heterocyclic systems confirm that the relative placement of functional groups can lead to vastly different reaction pathways and products. nih.gov
| Feature | 4-Chloro-5-(chloromethyl)thiazole | 2-Chloro-5-(chloromethyl)thiazole |
| Primary Site for SNAr | C2 (if unsubstituted) | C2 (activated by Cl) |
| Primary Site for SN2 | C5-chloromethyl group | C5-chloromethyl group (potentially more activated) |
| Effect of Ring Cl | Electron-withdrawing from C4, modulates ring and side-chain reactivity. | Strongly electron-withdrawing from C2, activates the ring for Nu attack and enhances side-chain lability. |
| Predicted Reactivity | The chloromethyl group is the primary site for substitution. The ring is relatively deactivated to electrophilic attack. | Two reactive sites: the C2-Cl for SNAr and the highly activated C5-chloromethyl group for SN2. |
In this compound, the presence of two chlorine atoms governs its synthetic utility. The chlorine on the thiazole ring (C4-Cl) and the chlorine on the methyl side chain (C5-CH₂Cl) have distinct reactivity profiles.
C5-Chloromethyl Group: This group behaves like a typical benzylic halide. The chlorine is an excellent leaving group, making this position highly susceptible to nucleophilic substitution (SN2) reactions. This allows for the easy introduction of a wide variety of functional groups (e.g., amines, alcohols, thiols, cyanides) at the C5 position, which is a key step in the synthesis of many target molecules.
C4-Chloro Group: This chlorine atom is attached to an sp²-hybridized carbon of the aromatic ring. It is significantly less reactive towards nucleophilic substitution than the chloromethyl chlorine. Its primary role is electronic; it deactivates the ring towards electrophilic attack and influences the reactivity of the other positions. However, under forcing conditions or with specific catalysts (e.g., palladium-catalyzed cross-coupling), this chlorine can also be replaced.
The combined effect is a molecule with two distinct handles for functionalization. Chemists can selectively react with the more labile chloromethyl group under mild conditions while leaving the C4-chloro group intact for subsequent, more vigorous transformations. This differential reactivity is a cornerstone of its use as a building block.
Impact of Substituents at Other Thiazole Ring Positions on Reaction Outcomes
Introducing other functional groups onto the thiazole ring, for example at the C2 position, can dramatically alter the reactivity of this compound. The nature of these substituents—whether they are electron-donating or electron-withdrawing—can fine-tune the electronic properties of the entire molecule.
Electron-Donating Groups (EDGs): An EDG (e.g., amino, methoxy) at the C2 position would increase the electron density of the thiazole ring. This would make the ring more susceptible to electrophilic attack (if a site were available) but would decrease the reactivity of the C5-chloromethyl group toward nucleophiles by reducing the partial positive charge on the adjacent ring carbon. It would also make the C4-Cl bond stronger and less likely to undergo nucleophilic aromatic substitution.
Electron-Withdrawing Groups (EWGs): An EWG (e.g., nitro, cyano) at the C2 position would have the opposite effect. It would further decrease the ring's electron density, making it even more resistant to electrophilic attack. Concurrently, it would render the C5-chloromethyl carbon more electrophilic and thus more reactive toward nucleophiles. The C4-Cl bond would also be further activated toward potential nucleophilic aromatic substitution.
This principle is widely used in medicinal chemistry to modulate the binding affinity and biological activity of thiazole-containing drugs. nih.gov
| Substituent at C2 | Predicted Effect on C5-CH₂Cl Reactivity | Predicted Effect on C4-Cl Reactivity | Predicted Effect on Ring Reactivity |
| -NH₂ (Donating) | Decreased (less electrophilic) | Decreased (stronger C-Cl bond) | Activated for electrophilic substitution |
| -NO₂ (Withdrawing) | Increased (more electrophilic) | Increased (more susceptible to SNAr) | Deactivated for electrophilic substitution |
| -CH₃ (Weakly Donating) | Slightly decreased | Slightly decreased | Slightly activated |
| -CF₃ (Withdrawing) | Increased | Increased | Deactivated |
Rational Design of Synthetic Pathways Based on Structural Features
The design of a synthetic route for a multifunctionalized molecule like this compound requires careful consideration of its structure to ensure correct regiochemistry. The Hantzsch thiazole synthesis, a classic and versatile method, involves the condensation of an α-halocarbonyl compound with a thioamide. wikipedia.orgcutm.ac.in
To rationally design a synthesis for this compound, a retrosynthetic analysis would suggest disconnecting the thiazole ring. A plausible Hantzsch-type approach would involve reacting a thioamide with a suitably substituted α-halocarbonyl compound. The key is to select starting materials that will yield the desired 4-chloro and 5-chloromethyl substitution pattern. This often involves multi-step pathways where the substituents are introduced sequentially. For example, a process for the isomer 2-chloro-5-chloromethyl-thiazole involves the chlorination and cyclization of 2-chloro-allyl isothiocyanate. A similar logic, starting with different precursors, would be applied to rationally synthesize the 4-chloro isomer.
Modern synthetic methods, such as regioselective C-H activation and functionalization, offer alternative design principles for constructing polysubstituted thiazoles, allowing for the programmed installation of groups at specific positions.
Principles for Modulating Chemical Reactivity through Structural Changes
The chemical reactivity of chloromethylthiazoles can be deliberately and predictably modulated through strategic structural modifications. This "tuning" is fundamental to designing molecules with specific properties for applications in materials science and medicinal chemistry. frontiersin.org
The core principles for this modulation include:
Varying Electronic Effects: As discussed, installing electron-donating or electron-withdrawing groups at different positions on the thiazole ring is the most powerful tool for altering reactivity. This changes the nucleophilicity and electrophilicity of both the ring and its substituents.
Steric Hindrance: Introducing bulky groups near a reactive center can shield it from attack, thereby directing a reaction to a less hindered site. This can be used to control selectivity in molecules with multiple potential reaction points.
Modifying the Leaving Group: The reactivity of the C5-substituent can be tuned by changing the leaving group. For example, converting the C5-chloromethyl group to a bromomethyl or tosyloxymethyl group would increase its reactivity in nucleophilic substitution reactions.
By applying these principles, chemists can rationally design novel thiazole derivatives, starting from a basic scaffold like this compound, to achieve a desired chemical or biological outcome.
Future Directions in Chloromethylthiazole Research
Development of Novel and Efficient Synthetic Routes
While established methods for the synthesis of thiazole (B1198619) derivatives exist, the development of novel, more efficient, and environmentally friendly routes remains a key objective. Traditional methods often rely on hazardous reagents and produce significant waste. nih.gov The future of thiazole synthesis lies in the adoption of greener approaches.
Key areas for future development include:
Green Chemistry Approaches : The use of renewable starting materials, non-toxic catalysts, and milder reaction conditions are central to minimizing environmental impact. nih.gov Techniques such as microwave irradiation, ultrasound-assisted synthesis, and the use of green solvents are being explored to create more sustainable pathways to thiazole derivatives. nih.gov
Catalyst Innovation : The development of more efficient and reusable catalysts is crucial. For instance, Pd/BaSO4 has been shown to be an effective catalyst for the hydrogenation of 4-methylthiazole-5-carboxylic acid chloride to produce 4-methyl-5-formylthiazole, a key intermediate. nih.gov Future research will likely focus on developing even more active and selective catalysts for various transformations of chloromethylthiazoles.
One-Pot Syntheses : Multi-component, one-pot reactions offer a streamlined approach to complex molecules, reducing the number of steps and purification processes. organic-chemistry.org The development of new one-pot procedures for the synthesis of functionalized thiazoles from simple precursors is a promising avenue.
A comparative look at traditional versus emerging synthetic strategies highlights the shift towards sustainability:
Table 1: Comparison of Synthetic Approaches for Thiazole Derivatives
| Feature | Traditional Methods | Emerging Green Methods |
|---|---|---|
| Starting Materials | Often petroleum-based | Renewable resources nih.gov |
| Solvents | Often hazardous organic solvents | Green solvents (e.g., water, ionic liquids) nih.gov |
| Catalysts | Often stoichiometric and toxic reagents | Recyclable and non-toxic catalysts nih.gov |
| Reaction Conditions | Often harsh (high temperature and pressure) | Mild conditions (e.g., room temperature) nih.gov |
| Waste Generation | High | Low |
Exploration of Under-researched Reactivity Patterns
The reactivity of 4-Chloro-5-(chloromethyl)thiazole is largely dictated by the two chloro-substituents. While the chloromethyl group at the C5 position is known to undergo nucleophilic substitution, and the chloro group at the C4 position can participate in cross-coupling reactions, there are still underexplored areas of its chemical behavior.
Future research could focus on:
Selective Functionalization : Developing methods for the selective reaction of one chloro group in the presence of the other would significantly enhance the synthetic utility of this compound. This could involve the use of specific catalysts or protecting group strategies.
Domino and Cascade Reactions : Designing novel domino or cascade reactions that utilize the dual reactivity of the molecule could lead to the rapid construction of complex heterocyclic systems. organic-chemistry.org
Reactions at the Thiazole Ring : While the substituents are the primary sites of reaction, exploring reactions that directly involve the thiazole ring, such as cycloadditions or ring-opening/ring-closing sequences, could lead to new molecular scaffolds.
Integration with Emerging Synthetic Methodologies
The integration of this compound chemistry with modern synthetic technologies can lead to significant improvements in efficiency, safety, and scalability.
Flow Chemistry : Continuous flow processes offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. nih.govyoutube.com This technology is particularly well-suited for handling hazardous reagents and for the scale-up of synthetic processes. nih.govyoutube.com The application of flow chemistry to the synthesis and derivatization of chloromethylthiazoles could enable safer and more efficient production. nih.gov
Photoredox and Electrosynthesis : These emerging techniques offer alternative, often milder, methods for bond formation. Exploring the use of light or electricity to mediate reactions of this compound could open up new avenues for its functionalization that are not accessible through traditional thermal methods.
Automation and High-Throughput Experimentation : Automated synthesis platforms can be used to rapidly screen a wide range of reaction conditions and reactants, accelerating the discovery of new reactions and the optimization of existing ones. youtube.com
Advanced Computational Modeling for Predictive Synthesis and Mechanism Elucidation
Computational chemistry is becoming an indispensable tool in modern synthetic chemistry, offering insights that can guide experimental work.
Predictive Synthesis : Density Functional Theory (DFT) calculations and other computational methods can be used to predict the feasibility and outcome of reactions, helping to prioritize synthetic routes and reduce the amount of trial-and-error experimentation. rsc.org This is particularly valuable for exploring the reactivity of complex molecules like this compound.
Mechanism Elucidation : Computational modeling can provide detailed insights into reaction mechanisms, helping to understand the factors that control selectivity and reactivity. rsc.org For example, modeling the transition states of competing reaction pathways can explain why a particular product is formed preferentially.
Structure-Activity Relationship (SAR) Studies : For thiazole derivatives with potential biological applications, computational docking studies can predict how they will interact with biological targets, guiding the design of more potent and selective compounds.
Table 2: Applications of Computational Modeling in Thiazole Research
| Application | Description |
|---|---|
| Reaction Prediction | Predicting the most likely products and yields of a reaction. rsc.org |
| Mechanism Analysis | Elucidating the step-by-step pathway of a chemical transformation. rsc.org |
| Spectroscopic Prediction | Calculating spectroscopic data (e.g., NMR, IR) to aid in structure confirmation. |
| Drug Design | Modeling the interaction of thiazole derivatives with biological targets. |
Q & A
Q. What are the standard synthetic routes for 4-chloro-5-(chloromethyl)thiazole?
Methodological Answer: Common synthetic approaches include nucleophilic substitution and heterocyclic ring formation. For example:
- Sommelet Reaction Optimization : Indirect hydrolysis of 4-chloromethylthiazole derivatives using urotropine in 75% acetic acid under reflux reduces side products and improves aldehyde yield .
- Catalytic Systems : PEG-400 with Bleaching Earth Clay (pH 12.5) as a catalyst enables efficient synthesis of thiazole derivatives at 70–80°C, monitored via TLC .
- Key Steps : Chloromethylation of thiazole precursors using reactive intermediates like chloromethyl pivalate or substituted benzyl chlorides .
Q. How is this compound characterized spectroscopically?
Methodological Answer:
- IR Spectroscopy : Identifies C-Cl (650–750 cm⁻¹) and thiazole ring vibrations (C=N stretch at ~1600 cm⁻¹) .
- NMR Analysis : H NMR reveals chemical shifts for chloromethyl protons (δ 4.5–5.0 ppm) and aromatic protons (δ 7.0–8.5 ppm). C NMR confirms sp² carbons in the thiazole ring (δ 150–165 ppm) .
- Melting Points : Used to verify purity (e.g., 49–50°C for 4-(chloromethyl)-2-phenyl-1,3-thiazole) .
Q. What biological activities are associated with this compound derivatives?
Methodological Answer:
- Antimicrobial Screening : Derivatives are tested via agar diffusion assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) and fungi (e.g., Candida albicans) .
- Antioxidant Assays : DPPH radical scavenging evaluates ROS inhibition, with IC₅₀ values compared to ascorbic acid controls .
- Therapeutic Potential : Thiazole cores are linked to anti-cancer, anti-inflammatory, and antiparasitic activities via modulation of enzymes like carbonic anhydrases .
Advanced Research Questions
Q. How do electronic effects of substituents influence reactivity in nucleophilic substitutions?
Methodological Answer: Electron-withdrawing groups (e.g., halogens) enhance electrophilicity at the chloromethyl site. For example:
- Bromine Substituents : Increase reaction rates in Sommelet reactions due to inductive effects, favoring aldehyde formation over side products .
- Steric Effects : Bulky substituents at the 5-position reduce reactivity, requiring optimized solvent systems (e.g., PEG-400) to improve yields .
Q. How can molecular docking studies rationalize the bioactivity of thiazole derivatives?
Methodological Answer:
- Target Selection : Prioritize proteins like C. albicans sterol 14α-demethylase (anti-fungal) or human carbonic anhydrase IX (anti-cancer) .
- Software Tools : Use AutoDock Vina or Schrödinger Suite for flexible ligand docking.
- Validation : Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with experimental IC₅₀ values to validate interactions .
Q. What strategies mitigate challenges in handling chloromethyl intermediates?
Methodological Answer:
- Stabilization : Use low-temperature (-20°C) storage and inert atmospheres (N₂/Ar) to prevent decomposition.
- Byproduct Control : Employ TLC monitoring (hexane:ethyl acetate, 3:1) and column chromatography for purification .
- Alternative Solvents : PEG-400 reduces side reactions compared to traditional solvents like DMF .
Q. How can computational methods optimize reaction conditions for thiazole synthesis?
Methodological Answer:
- DFT Calculations : Model transition states to predict regioselectivity in cyclization reactions.
- Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal catalysts or temperatures.
- Case Study : used electronic parameter analysis (Hammett constants) to explain bromine’s impact on reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
